5-(1-Amino-2-fluoroethyl)benzene-1,3-diol
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Overview
Description
5-(1-Amino-2-fluoroethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and two hydroxyl groups attached to a benzene ring. It is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(2-fluoroethyl)benzene-1,3-diol with ammonia under specific conditions to introduce the amino group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-fluoroethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-(1-Amino-2-fluoroethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-fluoroethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene-1,2-diol (Catechol)
- Benzene-1,4-diol (Hydroquinone)
- Benzene-1,2,4-triol
- Benzene-1,3,5-triol
- 4-Aminophenol
- Benzene-1,4-diamine
- 3,4,5-Trihydroxybenzoic acid
Uniqueness
5-(1-Amino-2-fluoroethyl)benzene-1,3-diol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
5-(1-amino-2-fluoroethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10FNO2/c9-4-8(10)5-1-6(11)3-7(12)2-5/h1-3,8,11-12H,4,10H2 |
InChI Key |
MCEZXRUKJYJHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(CF)N |
Origin of Product |
United States |
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